Home > Products > Screening Compounds P75580 > Vitamin K1 2,3-epoxide
Vitamin K1 2,3-epoxide - 25486-55-9

Vitamin K1 2,3-epoxide

Catalog Number: EVT-315360
CAS Number: 25486-55-9
Molecular Formula: C31H46O3
Molecular Weight: 466.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vitamin K1 2,3-epoxide is a metabolite of vitamin K1 (phylloquinone), a fat-soluble vitamin essential for blood clotting and bone metabolism. Vitamin K1 2,3-epoxide is formed during the vitamin K cycle, where it serves as a substrate for the enzyme vitamin K1 2,3-epoxide reductase (VKOR), which converts it back to vitamin K1. This cyclical process is essential for maintaining adequate levels of active vitamin K1 for the carboxylation of vitamin K-dependent proteins. [, ]

Future Directions
  • Developing sensitive and specific assays: Improving existing methods and developing novel techniques for accurately quantifying Vitamin K1 2,3-epoxide will enhance research capabilities. []

  • Elucidating the role of VKOR in various diseases: Expanding research on VKOR and its role in various diseases beyond coagulation, such as bone metabolism and cancer, may lead to new therapeutic targets. [, ]

  • Developing novel VKOR inhibitors: Exploring alternative VKOR inhibitors for therapeutic applications in conditions like thrombosis or fibrosis, offering potential advantages over current anticoagulants. [, ]

  • Understanding the genetic basis of warfarin resistance: Further research on the genetic factors contributing to warfarin resistance, using Vitamin K1 2,3-epoxide as a marker, can improve personalized medicine strategies. [, ]

  • Investigating the potential role of vitamin K1 2,3-epoxide beyond the vitamin K cycle: Exploring potential independent biological functions of vitamin K1 2,3-epoxide outside its role as a VKOR substrate may unveil novel biological pathways and potential therapeutic targets. []

Vitamin K1 (Phylloquinone)

Relevance: Vitamin K1 is directly involved in the vitamin K cycle, where it undergoes a cyclic conversion to vitamin K1 2,3-epoxide by the enzyme γ-glutamyl carboxylase. Vitamin K1 2,3-epoxide is then recycled back to vitamin K1 by the enzyme vitamin K1 2,3-epoxide reductase (VKOR) [, , , , , , , , , , , , , , , , , , , , , , , , ]. Warfarin, a commonly used anticoagulant, inhibits VKOR, thereby disrupting the vitamin K cycle and reducing the availability of active vitamin K1. This, in turn, leads to a decrease in the synthesis of functional vitamin K-dependent clotting factors, resulting in anticoagulation [, , , , , , , , , , , , , , , , , , , ].

Vitamin K1 Hydroquinone (Vitamin K1H2)

Compound Description: Vitamin K1 Hydroquinone is the reduced form of vitamin K1 and is the direct cofactor for the γ-glutamyl carboxylase enzyme [].

3-Acetyl-5-methyltetronic Acid (AMT)

Compound Description: 3-Acetyl-5-methyltetronic acid (AMT) is a synthetic compound that exhibits inhibitory effects on VKOR [, ].

Relevance: AMT inhibits the conversion of vitamin K1 2,3-epoxide back to vitamin K1, thereby disrupting the vitamin K cycle and potentially influencing the coagulation cascade. Unlike warfarin, AMT displays a unique pharmacokinetic profile, preferentially affecting renal VKOR over hepatic VKOR. This selectivity makes AMT a promising candidate for developing novel therapies targeting renal diseases involving VKOR dysregulation without inducing systemic anticoagulation [, ].

N-Methylthiotetrazole (NMTT)-Containing Cephalosporins

Relevance: Similar to warfarin, NMTT-containing cephalosporins have been shown to inhibit VKOR activity, leading to the accumulation of vitamin K1 2,3-epoxide and potentially contributing to hypoprothrombinemia, particularly in patients with pre-existing vitamin K deficiency [, , , , , ]. The mechanism of VKOR inhibition by these cephalosporins is thought to involve their NMTT side chain, highlighting the potential for drug-drug interactions and bleeding complications in susceptible individuals.

Brodifacoum

Compound Description: Brodifacoum is a long-acting anticoagulant rodenticide belonging to the 4-hydroxycoumarin class, similar to warfarin. It acts as a potent inhibitor of VKOR, leading to a depletion of active vitamin K1 and subsequent disruption of blood coagulation [, ].

Descarboxyprothrombin (PIVKA-II)

Relevance: PIVKA-II serves as a sensitive marker of vitamin K deficiency and VKOR inhibition [, , , , , , , ]. When VKOR activity is impaired, either by warfarin, NMTT-containing cephalosporins, or other inhibitors, the recycling of vitamin K1 2,3-epoxide is hampered, leading to a decrease in active vitamin K1. This, in turn, results in the production of under-carboxylated and non-functional vitamin K-dependent clotting factors, including PIVKA-II. Detecting elevated levels of PIVKA-II can help diagnose vitamin K deficiency or monitor the effectiveness of vitamin K supplementation.

Source and Classification

Vitamin K1 2,3-epoxide is derived from vitamin K1, which is predominantly found in green leafy vegetables such as spinach, kale, and broccoli. The conversion of vitamin K1 to its epoxide form occurs during the clotting process and is facilitated by specific enzymes in the liver and mitochondria. The chemical classification of this compound includes:

  • IUPAC Name: 1a,7a-dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione
  • CAS Number: 25486-55-9
  • Molecular Formula: C31H46O3
  • Molecular Weight: 466.7 g/mol
Synthesis Analysis

The synthesis of vitamin K1 2,3-epoxide can occur through enzymatic processes within biological systems or via chemical synthesis in laboratory settings.

Enzymatic Synthesis

In vivo synthesis occurs primarily in rat liver mitochondria where vitamin K1 undergoes epoxidation. This process involves the action of specific enzymes that facilitate the conversion of vitamin K1 to its epoxide form. Research has indicated that mitochondria may serve as sites for vitamin K-dependent carboxylation of proteins, suggesting a complex interplay between vitamin K metabolism and mitochondrial function .

Chemical Synthesis

In laboratory settings, vitamin K1 2,3-epoxide can be synthesized through various methods including:

  1. Epoxidation Reactions: Utilizing peracids or other oxidizing agents to convert vitamin K1 into its epoxide form.
  2. Purification Techniques: Following synthesis, techniques such as chromatography are employed to purify the compound to a high degree of purity (typically >95%) .
Molecular Structure Analysis

The molecular structure of vitamin K1 2,3-epoxide is characterized by a bicyclic structure that includes an epoxide functional group. Key structural features include:

  • Bicyclic Naphthoquinone Core: The compound contains a naphthoquinone structure which is essential for its biological activity.
  • Epoxide Group: The presence of the epoxide group at positions 2 and 3 on the naphthopyran ring significantly influences its reactivity and biological functions.

Structural Data

  • SMILES Notation: O=C1C2(C/C=C(C)/CCCC(C)CCCC(C)CCCC(C)C)OC(C)2C(C3=CC=CC=C31)=O
  • InChI Code: InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+
Chemical Reactions Analysis

Vitamin K1 2,3-epoxide participates in several important biochemical reactions:

  1. Reduction to Vitamin K1: The primary reaction involves the reduction of vitamin K1 2,3-epoxide back to vitamin K1 via microsomal epoxide reductase during the vitamin K cycle .
  2. Interaction with Anticoagulants: Certain anticoagulants target the recycling process of vitamin K by inhibiting this reduction pathway, thus affecting blood coagulation processes.

Reaction Parameters

The reactions involving vitamin K1 2,3-epoxide are typically characterized by specific conditions such as pH levels and enzyme concentrations that optimize conversion rates.

Mechanism of Action

The mechanism of action for vitamin K1 2,3-epoxide primarily revolves around its role in the vitamin K cycle:

  1. Clotting Factor Synthesis: Vitamin K plays an essential role in synthesizing clotting factors II (prothrombin), VII, IX, and X. The conversion to the epoxide form acts as a regulatory step in this process.
  2. Recycling Process: The rapid reduction back to active vitamin K ensures a continuous supply necessary for effective blood coagulation.

This cyclical interconversion highlights the importance of maintaining adequate levels of both forms for optimal physiological function .

Physical and Chemical Properties Analysis

Vitamin K1 2,3-epoxide exhibits several notable physical and chemical properties:

PropertyValue
AppearanceYellow to orange liquid
SolubilitySoluble in DMSO (25 mg/ml), DMF (25 mg/ml), Ethanol (25 mg/ml)
Melting PointNot specified
Absorption Maximumλmax = 227 nm
Purity>95%

These properties are critical for its handling and application in laboratory settings.

Applications

Vitamin K1 2,3-epoxide has several important scientific applications:

Properties

CAS Number

25486-55-9

Product Name

Vitamin K1 2,3-epoxide

IUPAC Name

7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3

InChI Key

KUTXFBIHPWIDJQ-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C

Synonyms

1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione; 2,3-Epoxyphylloquinone; Phylloquinone Oxide; Phylloquinone Epoxide; Phylloquinone-2,3-epoxide; Vitamin K 2,3-Epoxide; Vitamin K Epoxide; Vitamin K Oxi

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.